molecular formula C16H17FN2O5S2 B11263689 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11263689
M. Wt: 400.4 g/mol
InChI Key: USSUPFONNKUPCQ-UHFFFAOYSA-N
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Description

N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with different chemical and physical properties.

Scientific Research Applications

N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE has a broad range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-2,5-DIMETHOXYBENZENESULFONAMIDE
  • N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE

Uniqueness

Compared to similar compounds, N-[3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-5-FLUORO-2-METHOXYBENZENESULFONAMIDE stands out due to the presence of the fluorine atom and the methoxy group, which confer unique chemical properties and potential applications. These structural differences can influence the compound’s reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C16H17FN2O5S2

Molecular Weight

400.4 g/mol

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H17FN2O5S2/c1-24-15-7-6-12(17)10-16(15)26(22,23)18-13-4-2-5-14(11-13)19-8-3-9-25(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3

InChI Key

USSUPFONNKUPCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O

Origin of Product

United States

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